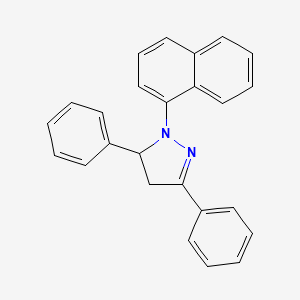![molecular formula C8H14O4 B14618502 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- CAS No. 60463-21-0](/img/structure/B14618502.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is an organic compound with the molecular formula C7H12O4. It is a cyclic diacetal derived from formaldehyde and pentaerythritol. This compound is known for its unique spiro structure, which consists of two alicyclic rings connected by a single carbon atom, forming a spiro linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a cyclic diacetal intermediate, which then undergoes further cyclization to form the spiro compound .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with the reaction being carried out in large reactors under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- involves its interaction with various molecular targets and pathways. The compound’s spiro structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-: Another spiro compound with similar structural features but different functional groups.
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A related compound with vinyl groups, used in polymer chemistry.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl- is unique due to its specific spiro structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
60463-21-0 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
3-methyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C8H14O4/c1-7-11-4-8(5-12-7)2-9-6-10-3-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
HPRNIEWOTKTXCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCC2(COCOC2)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


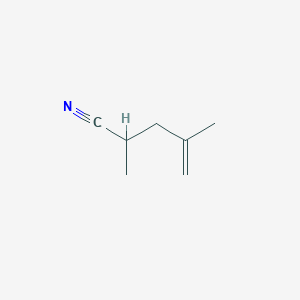
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
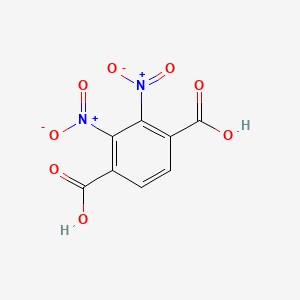
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
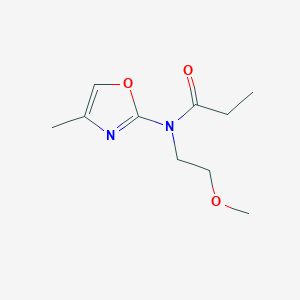
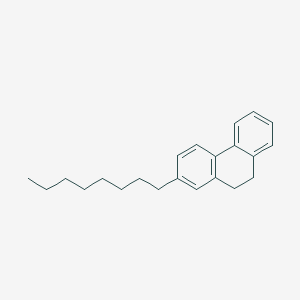

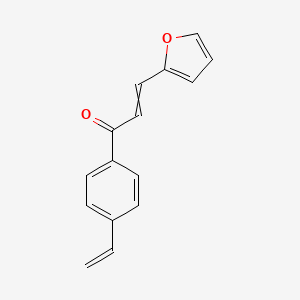
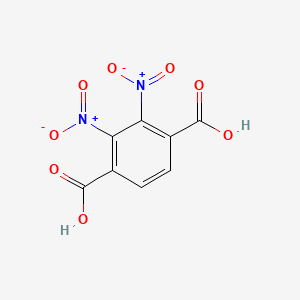

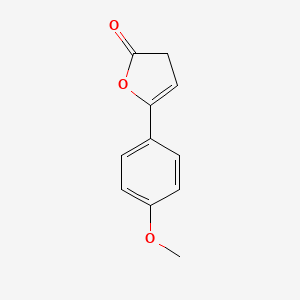

![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
